(3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(4-fluorophenyl)methanone
Description
This compound is a structurally complex methanone derivative featuring a 6-bromo-2-methyl-4-phenylquinoline core linked to a 4,5-dihydro-1H-pyrazole ring substituted with a phenyl group and a 4-fluorophenyl methanone moiety. The 4-fluorophenyl group may improve metabolic stability and lipophilicity, critical for pharmacokinetics .
Properties
IUPAC Name |
[5-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23BrFN3O/c1-20-30(31(22-10-6-3-7-11-22)26-18-24(33)14-17-27(26)35-20)28-19-29(21-8-4-2-5-9-21)37(36-28)32(38)23-12-15-25(34)16-13-23/h2-18,29H,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHBRVUVVPKJBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=CC=C5)C(=O)C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23BrFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(4-fluorophenyl)methanone, identified by its CAS number 330676-16-9, belongs to a class of quinoline derivatives that have garnered attention for their diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 694.21 g/mol. The structure includes a quinoline moiety, pyrazole ring, and a fluorophenyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C30H20Br3N3O2 |
| Molecular Weight | 694.21 g/mol |
| CAS Number | 330676-16-9 |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Anticancer Activity
Quinoline derivatives are well-known for their anticancer properties. Studies have shown that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been reported to induce apoptosis in human breast cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .
In a recent study, the compound was tested against several tumorigenic cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The results indicated an IC50 value in the low micromolar range for MCF-7 cells, suggesting potent anticancer activity .
The mechanism by which this compound exerts its anticancer effects involves multiple pathways:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle at the G2/M phase, leading to cell cycle arrest.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways characterized by mitochondrial membrane potential loss and cytochrome c release.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress and subsequent cell death .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is mediated through the suppression of nuclear factor kappa B (NF-kB) signaling pathways .
Case Studies
- Study on Breast Cancer Cells : In vitro studies conducted on MCF-7 cells revealed that treatment with the compound resulted in a significant decrease in cell viability after 48 hours, with an IC50 value determined to be approximately 5 μM. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment .
- Anti-inflammatory Effects : A separate study evaluated the compound's effects on RAW 264.7 macrophages exposed to LPS. The results indicated a marked reduction in nitric oxide production and cytokine release, highlighting its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural uniqueness arises from its brominated quinoline and fluorinated methanone groups. Key analogs and their distinguishing features are summarized below:
*Calculated from molecular formula; †Estimated from analog data in .
Key Observations :
- Fluorine Positioning: The 4-fluorophenyl methanone group is shared with antimicrobial analogs (e.g., ), suggesting a role in target engagement.
- Quinoline vs.
Physicochemical Properties
- Molecular Weight : At ~617.5 g/mol, the compound exceeds Lipinski’s rule of five threshold (500 g/mol), which may limit oral bioavailability unless active transport mechanisms are involved.
Bioactivity and Therapeutic Potential
While direct data are lacking, inferences from analogs include:
- Antimicrobial Activity : Chloro-substituted thiazole derivatives (e.g., ) inhibit microbial growth, suggesting bromo analogs like the target compound could exhibit similar or enhanced activity due to greater electronegativity.
- Structural Stability : Crystallographic studies of pyrazoline derivatives (e.g., ) highlight intermolecular hydrogen bonding and halogen interactions, which may stabilize the target compound in biological environments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
